molecular formula C21H19N2NaO5 B1682185 Varespladib sodium CAS No. 172733-42-5

Varespladib sodium

Numéro de catalogue B1682185
Numéro CAS: 172733-42-5
Poids moléculaire: 402.4 g/mol
Clé InChI: XZZUHXILQXLTGV-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Varespladib sodium is a sodium salt form of varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of inflammatory diseases and snakebite envenomation .

Applications De Recherche Scientifique

Varespladib sodium has a wide range of scientific research applications, including:

Mécanisme D'action

Varespladib sodium exerts its effects by inhibiting the activity of secretory phospholipase A2 enzymes. These enzymes play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor of pro-inflammatory mediators. By inhibiting sPLA2, this compound disrupts this pathway, thereby reducing inflammation .

Molecular Targets and Pathways: The primary molecular targets of this compound are the sPLA2 enzymes, specifically the IIa, V, and X isoforms. The compound binds to the active site of these enzymes, preventing their interaction with phospholipid substrates. This inhibition leads to a decrease in the production of pro-inflammatory mediators and a subsequent reduction in inflammation .

Similar Compounds:

Uniqueness of this compound: Its ability to neutralize snake venom toxins makes it a unique and valuable compound in the field of toxinology .

Safety and Hazards

Varespladib has an excellent safety profile, particularly in acute use . It has been tested in more than 4,000 patients .

Orientations Futures

In 2021, Ophirex initiated its BRAVO clinical trial — a randomized, double-blinded, placebo-controlled study to evaluate the safety, tolerability, and efficacy of a multi-dose regimen of oral varespladib in subjects bitten by venomous snakes . The study is enrolling approximately 100 subjects in the United States and India with suspected or confirmed venomous snakebites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Varespladib sodium is synthesized through a multi-step process. The initial step involves the formation of varespladib, which is then converted to its sodium salt form. The synthesis of varespladib typically involves the reaction of an indole derivative with various reagents under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Varespladib sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .

Propriétés

IUPAC Name

sodium;2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5.Na/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13;/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZUHXILQXLTGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)[O-])C(=O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N2NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

172732-68-2 (Varespladib)
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10169379
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

172733-42-5
Record name Varespladib Sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172733425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Varespladib Sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VARESPLADIB SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6M52CDT0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Varespladib sodium
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Varespladib sodium
Reactant of Route 3
Varespladib sodium
Reactant of Route 4
Reactant of Route 4
Varespladib sodium
Reactant of Route 5
Varespladib sodium
Reactant of Route 6
Reactant of Route 6
Varespladib sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.